![molecular formula C10H5F7N2 B1296508 2-(perfluoropropyl)-1H-benzo[d]imidazole CAS No. 559-37-5](/img/structure/B1296508.png)

2-(perfluoropropyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

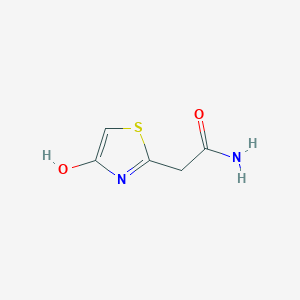

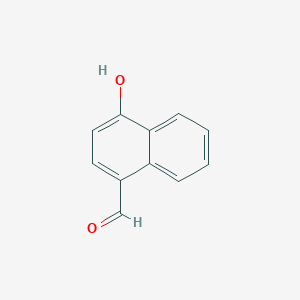

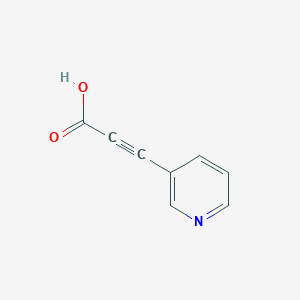

2-(Perfluoropropyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C10H5F7N2 . It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The perfluoropropyl group is a fluorinated alkyl group, which means that all the hydrogen atoms in the propyl group have been replaced by fluorine atoms .

Synthesis Analysis

The synthesis of 2-(perfluoropropyl)-1H-benzo[d]imidazole involves several steps. The reaction conditions include heating at 120℃ for 4 hours, which results in a yield of 90% . Other synthesis methods involve the use of hydrogen chloride in benzene for 16 hours, heating, and the use of sodium hydrogencarbonate in diethyl ether at 20℃ for 3 hours .Molecular Structure Analysis

The molecular structure of 2-(perfluoropropyl)-1H-benzo[d]imidazole is characterized by the presence of an imidazole ring and a perfluoropropyl group . The imidazole ring is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The perfluoropropyl group is a fluorinated alkyl group .Chemical Reactions Analysis

Imidazoles are known to undergo a variety of chemical reactions. For example, they can react with amido-nitriles to form disubstituted imidazoles . They can also react with ozone, leading to the formation of cyanate, formamide, and formate .科学的研究の応用

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives, including 2-(perfluoropropyl)-1H-benzo[d]imidazole, have been extensively studied for their antimicrobial properties. These compounds can interact with various receptors and enzymes in biological systems, exhibiting significant antibacterial and antifungal activities . The electron-rich nature of the imidazole ring facilitates these interactions, making it a valuable scaffold in the development of new antimicrobial drugs.

Anticancer Therapeutics

The structural features of imidazole-based compounds allow them to play a central role in cancer treatment. They can act as inhibitors for certain pathways involved in cancer cell proliferation. Research has shown that benzimidazole derivatives can be functionalized to target specific cancer cells, minimizing side effects and improving therapeutic outcomes .

Anti-inflammatory Medications

Benzimidazole derivatives are known for their anti-inflammatory properties. They can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases. The perfluoropropyl group in 2-(perfluoropropyl)-1H-benzo[d]imidazole may enhance its binding affinity to inflammatory enzymes, providing a more potent anti-inflammatory effect .

Enzyme Inhibition

The imidazole ring is a common motif in enzyme inhibitors. It can mimic the transition state of enzymatic reactions or bind to the active site of enzymes, thereby inhibiting their activity. This property is crucial in designing drugs for conditions like hypertension and neurodegenerative diseases, where enzyme regulation plays a significant role .

Antiviral and Anti-parasitic Applications

Imidazole derivatives have shown promise as antiviral and anti-parasitic agents. Their ability to interfere with the life cycle of viruses and parasites makes them an important class of compounds in the fight against infectious diseases. The fluorinated side chains in 2-(perfluoropropyl)-1H-benzo[d]imidazole could potentially increase the efficacy of these compounds .

Material Chemistry: Fluorinated Polymers

The incorporation of perfluoropropyl groups into benzimidazole structures can lead to the development of novel fluorinated polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. These materials can be used in various industrial applications, including coatings, electronics, and aerospace technologies .

Safety And Hazards

While specific safety and hazard information for 2-(perfluoropropyl)-1H-benzo[d]imidazole is not available, general safety precautions for imidazole compounds include avoiding contact with skin, eyes, or clothing, and seeking medical advice immediately in case of accident or unwellness . Imidazole compounds may cause damage to organs, and are suspected of damaging fertility or the unborn child .

将来の方向性

Imidazole and its derivatives are key components in functional molecules used in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on the design of novel and potent imidazole-containing drugs .

特性

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7N2/c11-8(12,9(13,14)10(15,16)17)7-18-5-3-1-2-4-6(5)19-7/h1-4H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYKZFVOPCTLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325611 |

Source

|

| Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(perfluoropropyl)-1H-benzo[d]imidazole | |

CAS RN |

559-37-5 |

Source

|

| Record name | 559-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)